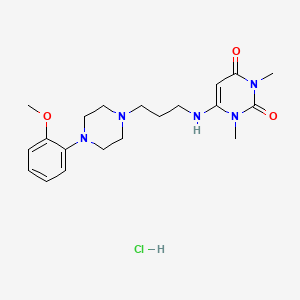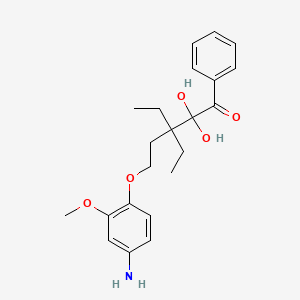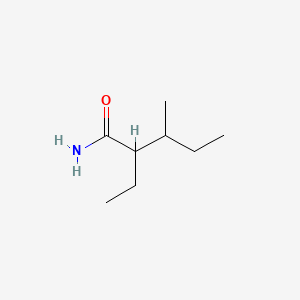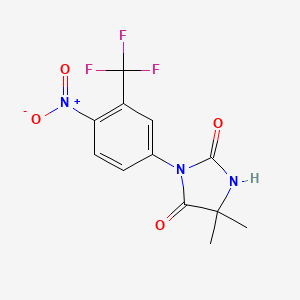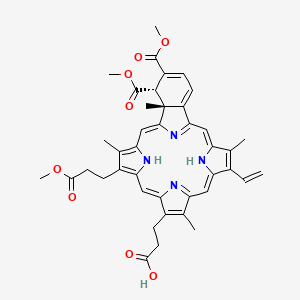
维视汀
描述
Verteporfin, also known as Visudyne, is a benzoporphyrin derivative used as a photosensitizer for photodynamic therapy . It is primarily used to eliminate abnormal blood vessels in the eye associated with conditions such as the wet form of macular degeneration .
Synthesis Analysis
Verteporfin’s synthesis involves a convergent synthesis of the dipyrrin half of protoporphyrin IX dimethyl ester (PPIX-DME), where the sensitive vinyl group is created at the final stage by a dehydroiodination reaction . Two other dipyrrin derivatives were synthesized, including dipyrrin 19, which contains two vinyl groups .
Molecular Structure Analysis
Verteporfin’s molecular formula is C41H42N4O8 . Its average mass is 718.794 Da, and its monoisotopic mass is 718.300293 Da . The structure of Verteporfin includes double-bond stereo and two defined stereocentres .
Chemical Reactions Analysis
Verteporfin’s chemical reactions involve the production of highly reactive, short-lived singlet oxygen and other reactive oxygen radicals when stimulated by nonthermal red light with a wavelength of 689 nm in the presence of oxygen . This results in local damage to the endothelium and blockage of the vessels .
Physical And Chemical Properties Analysis
Its physical and chemical properties are consistent with its structure .
科学研究应用
脉络膜视网膜疾病的光动力疗法
使用维替泊芬的光动力疗法 (PDT) 被广泛用于眼科诱导细胞和组织死亡 . 它靶向脉络膜血管异常并诱导血管选择性闭塞 . 最初,它被用于治疗新生血管性老年黄斑变性 . 然而,随着血管内皮生长因子受体抑制剂治疗的引入,PDT 的临床目标已转向其他脉络膜视网膜疾病,例如中心性浆液性脉络膜视网膜病变、多发性脉络膜血管病变和脉络膜血管瘤 .
癌症治疗
维替泊芬在肺癌的临床前研究和临床试验中显示出有希望的结果 . 它也是头颈癌手术后辅助治疗的有效方法 . 使用维替泊芬进行的光动力疗法 (PDT) 已有效地治疗非黑色素瘤皮肤癌 . 在前列腺癌和乳腺癌中,研究集中于开发靶向光敏剂以改善肿瘤特异性摄取和治疗反应 .
软组织肉瘤的治疗
维替泊芬由于其抗增殖特性:抑制 Hippo 途径和作为光动力疗法,有可能在肉瘤中显示出里程碑式的变化 . 由于该途径在多种亚型中被激活,因此专门在肉瘤的环境中审查了维替泊芬对 Hippo 途径的影响 .
光碎片化通道
维替泊芬是一种用于光动力疗法 (PDT) 的光敏药物,用于治疗湿性黄斑变性,并由 689 nm 的红光激活 . 一项使用激光接口质谱仪在 250 至 790 nm 的宽光激发范围内进行的气相光碎片化通道研究,提供了关于这种光触发药物的热分解产物和光产物的独特新信息 .
抑制 Hippo 途径
维替泊芬具有两种区域异构体,BPD-MAC 和 BPD-MAD,并且以 1:1 的比例存在,并且异构体 (顺式和反式) 的潜力相等 . 据报道,维替泊芬抑制 TEAD-YAP 转录关联,从而抑制 YAP 诱导的肝脏过度生长 .
抗病毒特性
作用机制
Target of Action
Visudyne, also known as Verteporfin, primarily targets abnormal blood vessels in the eye, specifically choroidal vascular abnormalities . These abnormal vessels are often associated with conditions such as wet form macular degeneration, pathological myopia, and presumed ocular histoplasmosis .
Mode of Action
Verteporfin is a photosensitizing agent, meaning it changes when exposed to light. It is used in photodynamic therapy (PDT), a treatment method that uses light (generally from a laser) to activate a photosensitizing agent . When Verteporfin is activated by nonthermal red light (wavelength of 693 nm) in the presence of oxygen, it produces highly reactive short-lived singlet oxygen and other reactive oxygen radicals . This results in local damage to the endothelium (inner lining of blood vessels) and blockage of the vessels .
Biochemical Pathways
The primary biochemical pathway affected by Verteporfin is the generation of reactive oxygen species (ROS) upon photoactivation . The ROS can cause micro damage to biological structures, leading to local vascular occlusion . Additionally, Verteporfin has been reported to inhibit the Hippo signaling pathway, which regulates organ size and tumorigenesis .
Pharmacokinetics
Verteporfin is administered intravenously over a 10-minute period at a dose of 6 mg/m^2 body surface area . The infusion is followed by light activation of Verteporfin at 15 minutes after the start of the infusion . Verteporfin is excreted primarily via the biliary (hepatic) route .
Result of Action
The action of Verteporfin leads to the elimination of abnormal blood vessels in the eye, specifically in conditions like wet form macular degeneration . This results in the selective occlusion of these vessels, thereby preventing further damage to the eye .
Action Environment
The efficacy of Verteporfin is influenced by environmental factors such as light and oxygen. The presence of light is crucial for the activation of Verteporfin, and oxygen is necessary for the production of reactive oxygen species . After injection with Verteporfin, patients should avoid exposure of skin or eyes to direct sunlight or bright indoor light for 5 days . Furthermore, genetic factors and lifestyle habits such as smoking and alcohol intake can also influence the efficacy of Verteporfin .
安全和危害
In case of exposure, it is recommended to move the person into fresh air and give artificial respiration if not breathing . Skin contact should be treated with soap and plenty of water, and eyes should be flushed with water as a precaution . Special hazards arising from the substance include carbon oxides and nitrogen oxides .
属性
IUPAC Name |
3-[(23S,24R)-14-ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-9-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H42N4O8/c1-9-23-20(2)29-17-34-27-13-10-26(39(49)52-7)38(40(50)53-8)41(27,5)35(45-34)19-30-22(4)25(12-15-37(48)51-6)33(44-30)18-32-24(11-14-36(46)47)21(3)28(43-32)16-31(23)42-29/h9-10,13,16-19,38,42,44H,1,11-12,14-15H2,2-8H3,(H,46,47)/t38-,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZALCGQUPRCGW-ZSFNYQMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)C(=C3C)CCC(=O)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5[C@@]6([C@@H](C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)C(=C3C)CCC(=O)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H42N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031353, DTXSID30892511 | |
| Record name | BPD-MA-A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Verteporfin C5 isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30892511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Verteporfin is transported in the plasma primarily by lipoproteins. Once verteporfin is activated by light in the presence of oxygen, highly reactive, short-lived singlet oxygen and reactive oxygen radicals are generated. Light activation of verteporfin results in local damage to neovascular endothelium, resulting in vessel occlusion. Damaged endothelium is known to release procoagulant and vasoactive factors through the lipo-oxygenase (leukotriene) and cyclo-oxygenase (eicosanoids such as thromboxane) pathways, resulting in platelet aggregation, fibrin clot formation and vasoconstriction. Verteporfin appears to somewhat preferentially accumulate in neovasculature, including choroidal neovasculature. However, animal models indicate that the drug is also present in the retina. As singlet oxygen and reactive oxygen radicals are cytotoxic, Verteporfin can also be used to destroy tumor cells. | |
| Record name | Verteporfin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00460 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
129497-78-5, 133513-12-9 | |
| Record name | Verteporfin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129497785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Verteporfin C isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133513129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Verteporfin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00460 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BPD-MA-A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CL-315555 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WU713D62N9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Verteporfin in the context of cancer treatment?
A1: Verteporfin, independent of light activation, can disrupt the interaction between Yes-associated protein 1 (YAP1) and TEA domain transcription factors (TEAD) [, , , ]. This interaction is essential for the transcriptional activation of target genes downstream of YAP1, a key regulator of cell proliferation and survival often overexpressed in cancer.
Q2: How does Verteporfin affect YAP1 protein levels?
A2: Verteporfin treatment leads to a decrease in both cytoplasmic and nuclear YAP1 levels. This effect is attributed to lysosome-dependent degradation of the YAP1 protein [].
Q3: What are the downstream consequences of Verteporfin-mediated YAP1 inhibition in cancer cells?
A3: Inhibiting YAP1 with Verteporfin has been shown to decrease the expression of YAP1 target genes []. This, in turn, leads to several anti-cancer effects including decreased cell proliferation, induction of apoptosis, suppression of migration and invasion, and impairment of cancer stem cell characteristics like melanosphere formation and ALDH+ cell populations [, , , , , ].
Q4: Does Verteporfin impact other signaling pathways in cancer cells?
A4: Research suggests that Verteporfin can influence additional pathways beyond YAP1 inhibition. For instance, in KRAS-mutant lung cancer cells, Verteporfin treatment triggers ER stress, ultimately leading to apoptotic cell death []. This effect appears to be partially independent of YAP1 inhibition, indicating Verteporfin’s potential to target multiple vulnerabilities in cancer cells.
Q5: How does Verteporfin affect the tumor microenvironment?
A5: Verteporfin has been shown to modulate the tumor microenvironment, specifically the immune cell composition []. Studies utilizing flow cytometry and single-cell RNA sequencing revealed that Verteporfin treatment in a cholangiocarcinoma model led to an increased ratio of anti-tumor M1 macrophages to pro-tumor M2 macrophages []. Additionally, Verteporfin increased the activation of CD8+ T cells, crucial components of the anti-tumor immune response [, ].
Q6: What is the molecular formula and weight of Verteporfin?
A6: Verteporfin, chemically known as benzoporphyrin derivative monoacid ring A, has the molecular formula C41H42N4O8 and a molecular weight of 718.79 g/mol.
Q7: Has Verteporfin been successfully incorporated into drug delivery systems?
A7: Yes, Verteporfin has been successfully encapsulated within nanostructured lipid carriers (NLC) []. This formulation has shown improved tumor targeting and reduced systemic toxicity in an ovarian cancer model, highlighting the potential of nanoformulations to enhance Verteporfin delivery and therapeutic efficacy.
Q8: Are there other drug delivery systems being explored for Verteporfin?
A8: Beyond NLCs, researchers have explored biodegradable poly(ethylene glycol)-poly(beta-amino ester)-poly(ethylene glycol) (PEG-PBAE-PEG) triblock copolymer micelles for Verteporfin delivery []. These micelles can be engineered to control their morphology, potentially enabling evasion of macrophage uptake and improving tumor targeting.
Q9: What in vitro models have been used to study Verteporfin's anti-cancer activity?
A9: A variety of human cancer cell lines have been used to study Verteporfin's effects. These include uveal melanoma cell lines (e.g., 92.1, Mel 270, Omm 1, Omm 2.3), head and neck squamous cell carcinoma cell lines (both HPV-positive and HPV-negative), and ovarian cancer cell lines, among others [, , ]. Researchers have employed standard assays such as MTS assays for cell viability, flow cytometry for apoptosis analysis, Western blotting for protein expression, and transwell assays for migration and invasion [, , ].
Q10: What in vivo models have been used to evaluate Verteporfin in cancer?
A10: Preclinical studies have utilized various animal models to assess Verteporfin’s anti-cancer efficacy. These include subcutaneous and orthotopic xenograft models in mice bearing human tumor cells, including models of breast cancer, lung cancer, uveal melanoma, and chordoma [, , , , ].
Q11: What have preclinical studies revealed about Verteporfin's efficacy in combination with radiotherapy?
A11: Preclinical data suggest that Verteporfin can enhance the efficacy of radiotherapy. In chordoma models, Verteporfin exhibited both additive and synergistic effects when combined with radiation []. This enhanced radiosensitivity is attributed to Verteporfin’s ability to inhibit DNA damage repair mechanisms and increase the proportion of cells in the G2/M cell cycle phase, a stage where cells are more susceptible to radiation []. Similar radiosensitizing effects have been observed in models of lung and breast cancer metastatic to the spine [].
Q12: Have any resistance mechanisms to Verteporfin been identified?
A12: Research on Verteporfin resistance is ongoing. One study identified SOX4, a downstream target of TGFβ signaling, as a potential mediator of Verteporfin resistance in breast cancer cells []. Cells with elevated SOX4 expression showed increased resistance to Verteporfin, suggesting that targeting both SOX4 and YAP1 might be a promising strategy to overcome resistance [].
Q13: What strategies are being investigated to improve Verteporfin delivery to tumors?
A13: Two main strategies have been explored to enhance Verteporfin delivery:
- Nanoparticle Encapsulation: Encapsulating Verteporfin within nanocarriers, such as NLCs, improves drug solubility, prolongs circulation time, and enhances tumor accumulation, ultimately leading to better therapeutic efficacy and reduced systemic toxicity [].
- Micelle Formation: Biodegradable PEG-PBAE-PEG triblock copolymer micelles have been investigated for their ability to encapsulate and release Verteporfin in a pH-dependent manner []. Modifying the micelle morphology, specifically creating high-aspect-ratio filamentous micelles, has demonstrated reduced uptake by macrophages, suggesting improved tumor targeting capabilities [].
Q14: What is the historical context of Verteporfin in medicine?
A14: Verteporfin was initially developed and received FDA approval for the treatment of age-related macular degeneration (AMD), particularly for neovascular AMD [, ]. Its use in photodynamic therapy (PDT) for AMD demonstrated the ability to slow vision loss in patients with predominantly classic subfoveal choroidal neovascularization [, , ].
Q15: How has the focus of Verteporfin research evolved?
A15: While initially focused on its application in ophthalmology, research on Verteporfin has expanded to explore its potential as an anti-cancer agent [, , , , , , , , , , , , , , , ]. This shift is driven by its ability to inhibit YAP1, a promising target in oncology. Preclinical studies have shown encouraging results, prompting further investigation into its application in various cancer types.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-propan-2-yl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic Acid](/img/structure/B1683736.png)



